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molecular formula C11H15ClN2O3 B8351573 1-Chloro-2-[[[(3,4-dimethoxyphenyl)amino]carbonyl]amino]ethane

1-Chloro-2-[[[(3,4-dimethoxyphenyl)amino]carbonyl]amino]ethane

Cat. No. B8351573
M. Wt: 258.70 g/mol
InChI Key: FOEQXRHTNXXRPW-UHFFFAOYSA-N
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Patent
US04801705

Procedure details

To a solution of 51.9 g (0.34 mol) of 3,4-dimethoxyaniline in 500 ml of ethyl acetate was added dropwise a solution of 35.8 g (0.34 mol) of 2-chloroethylisocyanate in 100 ml of ethyl acetate. The reaction mixture was stirred for one hour at ambient temperature and the precipitate filtered off by suction (crop 1). The filtrate was evaporated to dryness and the resulting residue washed with ether (crop 2). The two crops were combined and dried in vacuo; yield: 83.7 g, melting point 117° C.
Quantity
51.9 g
Type
reactant
Reaction Step One
Quantity
35.8 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:7]=[CH:8][C:9]=1[O:10][CH3:11])[NH2:6].[Cl:12][CH2:13][CH2:14][N:15]=[C:16]=[O:17]>C(OCC)(=O)C>[Cl:12][CH2:13][CH2:14][NH:15][C:16]([NH:6][C:5]1[CH:7]=[CH:8][C:9]([O:10][CH3:11])=[C:3]([O:2][CH3:1])[CH:4]=1)=[O:17]

Inputs

Step One
Name
Quantity
51.9 g
Type
reactant
Smiles
COC=1C=C(N)C=CC1OC
Name
Quantity
35.8 g
Type
reactant
Smiles
ClCCN=C=O
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for one hour at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitate filtered off by suction (crop 1)
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated to dryness
WASH
Type
WASH
Details
the resulting residue washed with ether (crop 2)
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
ClCCNC(=O)NC1=CC(=C(C=C1)OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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